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molecular formula C18H21NO4 B8645938 N-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine CAS No. 158319-78-9

N-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine

Cat. No. B8645938
M. Wt: 315.4 g/mol
InChI Key: WMJHLUPXBDYNAF-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

From 3,4,5, trimethoxybenzaldehyde 106 (6.0 g, 30 mmol) and 4-ethoxyaniline 107d (4.1 g, 30 mmol), a similar procedure as described for 108a (5.9 g, 97.4%) as yellow crystals: mp 75°-7° C. after recrystallization from ethanol. 1H NMR (200 MHz, CDCl3) δ8.37 (s, 1H), 7.21 (d, J=8 Hz, 2H), 7.14 (s, 2H), 6.91 (d, J=8 Hz, 2H), 4.05 (q, J=6 Hz, 2H), 3.94 (s, 6H), 3.91 (s, 3H), 1.43 (t, J=6 Hz, 3H). EIMS m/e 315 (M+, 93).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
108a
Quantity
5.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[CH2:15]([O:17][C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)[CH3:16].CC1C=CC(N=CC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[CH2:15]([O:17][C:18]1[CH:24]=[CH:23][C:21]([N:22]=[CH:6][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=2)=[CH:20][CH:19]=1)[CH3:16]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)OC1=CC=C(N)C=C1
Step Three
Name
108a
Quantity
5.9 g
Type
reactant
Smiles
CC1=CC=C(N=CC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mp 75°-7° C. after recrystallization from ethanol

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC=C(N=CC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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